molecular formula C25H18N6O3S B11239701 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11239701
M. Wt: 482.5 g/mol
InChI Key: UQWSVOWVDZRNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the 1,2,4-Triazole Ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Benzodiazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the synthesized heterocyclic rings through appropriate linkers and conditions, such as using thiol groups for sulfanyl linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of multiple heterocyclic rings suggests potential interactions with a variety of molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.

    1,2,4-Triazole Derivatives: Widely studied for their antimicrobial and antifungal activities.

    Benzodiazole Derivatives: Known for their applications in medicinal chemistry, particularly as anti-anxiety and anti-convulsant agents.

Properties

Molecular Formula

C25H18N6O3S

Molecular Weight

482.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C25H18N6O3S/c32-22(26-16-10-11-18-19(13-16)28-24(33)27-18)14-35-25-30-29-23(31(25)17-7-2-1-3-8-17)21-12-15-6-4-5-9-20(15)34-21/h1-13H,14H2,(H,26,32)(H2,27,28,33)

InChI Key

UQWSVOWVDZRNIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)NC(=O)N4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.